molecular formula C13H15NO4 B559536 D-Valine CAS No. 640-68-6

D-Valine

Cat. No. B559536
CAS RN: 640-68-6
M. Wt: 117.15 g/mol
InChI Key: JXGVXCZADZNAMJ-LLVKDONJSA-N
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Description

D-Valine is an important organic chiral source with extensive industrial applications . It is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs . D-Valine is also used in cell culture for selectively inhibiting fibroblasts proliferation .


Synthesis Analysis

Microbial preparation of D-Valine is more competitive and promising due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process . The preparation can be mainly classified into three categories :

  • Microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .

Molecular Structure Analysis

D-Valine is a branched-chain amino acid (BCAA), along with leucine and isoleucine, characterized by having an aliphatic side-chain . These non-polar, hydrophobic characteristics influence its behavior within biological systems .


Chemical Reactions Analysis

D-Valine is used as a chiral intermediate for agrochemical synthesis, which is irreplaceable in the skew symmetric synthesis of agricultural pesticides such as pyrethroids .


Physical And Chemical Properties Analysis

D-Valine is a white powder . Its melting point is greater than 295°C . The molecular weight of D-Valine is 117.15 . It has a density of 1.1±0.1 g/cm³ .

Scientific Research Applications

  • Industrial Applications : D-Valine is used as an intermediate in the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. Its derivatives, such as penicillamine and actinomycin D, are used in treating immune-deficiency diseases and for antitumor therapy, respectively. Fluvalinate, a pyrethroid pesticide derived from D-valine, is a broad-spectrum insecticide with low mammalian toxicity. In addition, valnemulin, a semi-synthetic pleuromutilin derivative synthesized from D-valine, serves as an antibiotic for animals (Chen et al., 2016).

  • Medical Research : D-Valine has been studied for its effects on pulmonary artery endothelial cell morphology and function. In cell culture, D-valine-modified Minimal Essential Medium was found to inhibit fibroblast contamination, promote endothelial cells' growth in a cobblestone array, and enhance factor-VIII antigen expression (Picciano et al., 1984).

  • Biochemical Research : The radiolysis of solid D-valine by fast ions has been explored, providing insights into the radioresistance of complex organic molecules and the formation of radioproducts. This research is significant in medical applications and astrobiology (da Costa et al., 2020).

  • Animal Nutrition : In studies involving lactating sows, increasing dietary D-valine resulted in improved litter weight gain, indicating its importance in animal nutrition and feed formulation (Richert et al., 1996).

  • Cellular Biology : D-Valine has been utilized to selectively inhibit fibroblast proliferation in cultures of human endometrial stromal cells and smooth muscle cells from human myometrium, facilitating the study of these cell types in isolation (Frauli & Ludwig, 2004), (Hongpaisan, 2000).

  • Genetic Engineering : Research has focused on the metabolic engineering of Corynebacterium glutamicum to create a producer of L-valine, an essential amino acid, highlighting the potential of using D-valine in genetic and microbiological research (Sheremetieva et al., 2022).

  • Pharmaceuticals : Studies on the synthesis, metabolism, and cellular permeability of dipeptide prodrugs of acyclovir incorporating D-valine have shown promising results for improving drug absorption (Talluri et al., 2008).

Future Directions

D-Valine is gaining more and more attention due to its widespread application . It is expected that future research will focus on improving the microbial preparation methods of D-Valine to increase its stereo selectivity, reduce reaction conditions, and make the process more environmentally friendly .

properties

IUPAC Name

(2R)-2-amino-3-methylbutanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0046064
Record name D-Valine
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Molecular Weight

117.15 g/mol
Source PubChem
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name D-Valine
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Product Name

D-Valine

CAS RN

640-68-6
Record name D-Valine
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Record name D-Valine
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Synthesis routes and methods I

Procedure details

To the solution of pyrrolidine-2-carboxylic acid (1.15 g, 10 mmol) of water (20 ml) was added sodium hydrate (1.6 g, 40 mmol). Then benzyloxycarbonyl chloride (2.02 g, 12 mmol) was added drop wise at 0° C. The mixture was stirred at 0° C. for 2 h. The resulting mixture was treated with 5N hydrochloric acid to pH=6 and extracted with ethyl acetate, the solvent was removed under reduced pressure and dried in vacuum. 2.0 g of 1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid.
Quantity
1.15 g
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1.6 g
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20 mL
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2.02 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,100
Citations
M Chen, C Shi, J Zhao, Z Gao, C Zhang - World Journal of Microbiology …, 2016 - Springer
… Moreover, d-valine is also used in cell culture for selectively inhibiting fibroblasts … application, d-valine is gaining more and more attention and some approaches for d-valine preparation …
Number of citations: 17 link.springer.com
SF Gilbert, BR Migeon - Cell, 1975 - cell.com
… Essential L-valine is removed from the nutrient medium and D-valine … Epithelial cells with D-amino acid oxidase convert D-valine to L-valine and therefore can proliferate while fibroblasts…
Number of citations: 458 www.cell.com
J Hongpaisan - Cell Biology International, 2000 - Elsevier
… human myometrial cells cultured with D-valine instead of L-valine can … The percentage of cells cultured with D-valine responding to … of D-valine. As shown by measurements with fura-2, …
Number of citations: 77 www.sciencedirect.com
K Tahlan, MA Moore, SE Jensen - Journal of Industrial …, 2017 - academic.oup.com
… clavuligerus does not accept d-valine as a substrate and it is currently thought that epimerization of l-valine to d-valine takes place after either LL-dipeptide or LLL-tripeptide formation […
Number of citations: 20 academic.oup.com
BF Gerulat, CP Berg - Archives of Biochemistry and Biophysics, 1960 - Elsevier
… Even when fed in a diet which contains all of its other amino acids in the l form, d-valine … in the d-valine diet by twice as much dl-leucine impaired the inversion of d-valine enough to …
Number of citations: 14 www.sciencedirect.com
A Wretlind - Acta Physiologica Scandinavica, 1956 - Wiley Online Library
… with regard to the utilization of Dvaline for growth in the rat is … D-valine, and to provide an explanation of the aforementioned discrepancy. Jt will be shown that the utilization of D-valine …
Number of citations: 26 onlinelibrary.wiley.com
A Stindl, U Keller - Biochemistry, 1994 - ACS Publications
… ), L-threonine and D-valine, the first three residues of the 4-MHA peptide lactone chain. ACMS II activates L-threonine and L-valinebut not D-valine as thioesters viatheir adenylates, and …
Number of citations: 57 pubs.acs.org
W Chu, M Shinomiya, KY Kamitori… - Journal of the …, 1994 - ACS Publications
… In this study, the D-valine residues in the cyclic depsipeptides … Although the D-valine is a hydrophobic amino acid residue, … Replacements of D-valine residues reduced drastically the …
Number of citations: 48 pubs.acs.org
Y Aharonowitz, J Bergmeyer, JM Cantoral, G Cohen… - Bio/Technology, 1993 - nature.com
… Since D-valine is not a substrate in ACV-synthesis although being activated, we tried to detect a D-valine intermediate formed from L-valine. As only the thioester of L-valine could be …
Number of citations: 92 www.nature.com
LM Sordillo, SP Oliver, RM Akers - Cell biology international reports, 1988 - Elsevier
… study was to adapt this method to bovine mammary epithelial cells and determine if a D-valine … All mammary cells may not be able to covert D-valine … of this study revealed that D-valine …
Number of citations: 75 www.sciencedirect.com

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